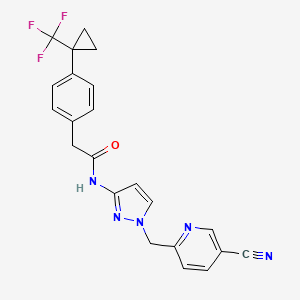
Agamanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agamanone is a chemical compound known for its anticancer, antioxidant, and chemopreventive properties . It is a small molecule with the molecular formula C18H16O8 and a molecular weight of 360.31 g/mol . This compound is found in green vegetables and is isolated from the famine food Agave americana .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agamanone can be synthesized through various chemical reactions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent. For instance, a mother liquor preparation method includes dissolving 2 mg of this compound in 50 μL of DMSO to achieve a concentration of 40 mg/mL . This solution can then be further diluted and mixed with other solvents such as polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration for various applications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for research and industrial use.
Chemical Reactions Analysis
Types of Reactions: Agamanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Agamanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative damage.
Medicine: Investigated for its anticancer properties and potential use in cancer treatment and prevention.
Industry: Utilized in the development of new materials and products with enhanced properties.
Mechanism of Action
The mechanism by which Agamanone exerts its effects involves several molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells . Additionally, its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . The exact molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anticancer properties.
Kaempferol: Known for its anti-inflammatory and anticancer effects.
Myricetin: Exhibits strong antioxidant activity and potential anticancer benefits.
Uniqueness: Agamanone is unique due to its specific chemical structure and the combination of its antioxidant, anticancer, and chemopreventive properties. Its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative damage sets it apart from other similar compounds.
Properties
CAS No. |
143381-59-3 |
|---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-6-methoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-22-13-3-8(4-14-18(13)25-7-24-14)11-5-9(19)15-12(26-11)6-10(20)17(23-2)16(15)21/h3-4,6,11,20-21H,5,7H2,1-2H3/t11-/m0/s1 |
InChI Key |
OPMVFPLFBRWXER-NSHDSACASA-N |
SMILES |
O=C1C[C@@H](C2=CC(OC)=C(OCO3)C3=C2)OC4=CC(O)=C(OC)C(O)=C14 |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Agamanone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


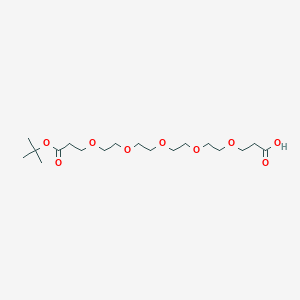

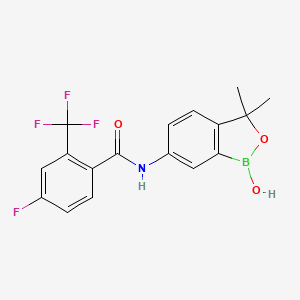
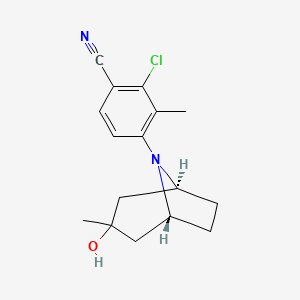
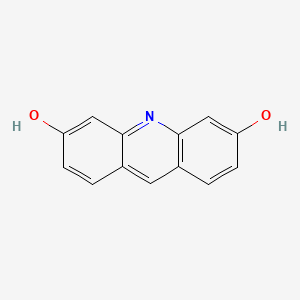
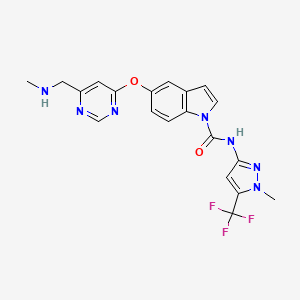
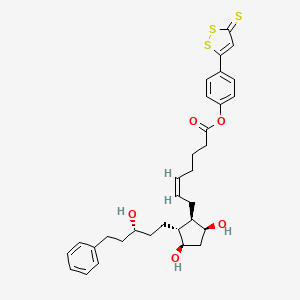
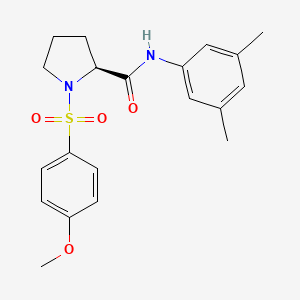
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
